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molecular formula C15H13FN4 B8285723 5-Amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole

5-Amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole

Cat. No. B8285723
M. Wt: 268.29 g/mol
InChI Key: HLPHXHPEFAORDT-UHFFFAOYSA-N
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Patent
US06511997B1

Procedure details

While a dimethylformamide suspension containing 0.17 g of 60% sodium hydride was being cooled with ice, 10 ml of a dimethylformamide solution containing 1.00 g of 3-amino-5-(4-fluorophenyl)-4-(4-pyridyl)pyrazole was added dropwise thereto, followed by stirring at room temperature for 30 minutes. Then, 5 ml of a dimethylformamide solution containing 0.67 g of methyl iodide was added dropwise thereto, followed by stirring at room temperature for 3 hours. After the dimethylformamide was distilled off under reduced pressure, the resulting residue was extracted with chloroform. The organic layer was washed with water and dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the resulting residue was purified by column chromatography using 250 g of silica gel [with an elution solvent comprising chloroform-methanol (20:1)]. Thus, 0.34 g (32% yield) of 3-amino-5-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole (light-brown crystals) was obtained as a first elution product, and 0.45 g (43% yield) of 5-amino-3-(4-fluorophenyl)-1-methyl-4-(4-pyridyl)pyrazole (light-brown crystals) as a second elution product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[NH:6][N:5]=1.[CH3:22]I>CN(C)C=O>[NH2:3][C:4]1[C:8]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[N:6]([CH3:22])[N:5]=1.[NH2:3][C:4]1[N:5]([CH3:22])[N:6]=[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[C:8]=1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NNC(=C1C1=CC=NC=C1)C1=CC=C(C=C1)F
Step Two
Name
Quantity
0.67 g
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After the dimethylformamide was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NN(C(=C1C1=CC=NC=C1)C1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
NC1=C(C(=NN1C)C1=CC=C(C=C1)F)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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